

Application Notes: Immunofluorescence

Staining of CCK2R with GV150013X

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Compound of Interest

Compound Name: GV150013X

Cat. No.: B1672444

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Introduction

The Cholecystokinin B Receptor (CCK2R), also known as Gastrin/cholecystokinin type B receptor, is a G-protein coupled receptor that plays a significant role in the gastrointestinal tract and the central nervous system.[1] Its involvement in various physiological processes and diseases, including certain types of cancer, makes it a crucial target for research.[2][3] These application notes provide a detailed protocol for the immunofluorescent staining of CCK2R in cells and tissues using the **GV150013X** antibody, enabling researchers to visualize the subcellular localization and expression levels of this receptor.

Product Information

- Product Name: **GV150013X**
- Target: Cholecystokinin 2 Receptor (CCK2R)
- Application: Immunofluorescence (IF)
- Species Reactivity: To be determined by the user.
- Immunogen: Specific details for **GV150013X** are not publicly available. The user should refer to the manufacturer's datasheet. For context, other CCK2R antibodies have been generated against synthetic peptides corresponding to C-terminal amino acids of human CCK2R or other unique peptide sequences.[1][2]

General Recommendations for Immunofluorescence

Successful immunofluorescence staining requires careful optimization of several parameters. These include antibody concentration, incubation times and temperatures, and the choice of fixation and permeabilization methods. It is highly recommended to perform a titration experiment to determine the optimal working concentration of the **GV150013X** antibody.

Quantitative Data Summary

As specific quantitative data for **GV150013X** is not available, the following table provides a template for researchers to summarize their own experimental results. This structured format allows for easy comparison of staining performance under different conditions.

Parameter	Condition 1	Condition 2	Condition 3
Cell/Tissue Type	e.g., Panc-1 cells	e.g., Human stomach cancer tissue	e.g., Mouse brain tissue
Fixation Method	4% Paraformaldehyde	10% Neutral Buffered Formalin	Methanol
Permeabilization	0.1% Triton X-100	0.2% Triton X-100	Not Applicable
Primary Antibody Dilution	1:100	1:250	1:500
Incubation Time/Temp	1 hour / Room Temperature	Overnight / 4°C	2 hours / 37°C
Secondary Antibody	e.g., Alexa Fluor 488 goat anti-rabbit	e.g., Alexa Fluor 594 donkey anti-mouse	e.g., Alexa Fluor 647 goat anti-rat
Signal-to-Noise Ratio	(User-defined value)	(User-defined value)	(User-defined value)
Observed Localization	e.g., Predominantly membranous	e.g., Cytoplasmic and membranous	e.g., Punctate staining in specific nuclei
Notes	e.g., High background observed	e.g., Optimal signal with low background	e.g., No signal detected

Experimental Protocols

I. Cell Culture and Preparation

This protocol is a general guideline and may require optimization for different cell lines.

- **Cell Seeding:** Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.
- **Incubation:** Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
- **Washing:** Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

II. Immunofluorescence Staining Protocol

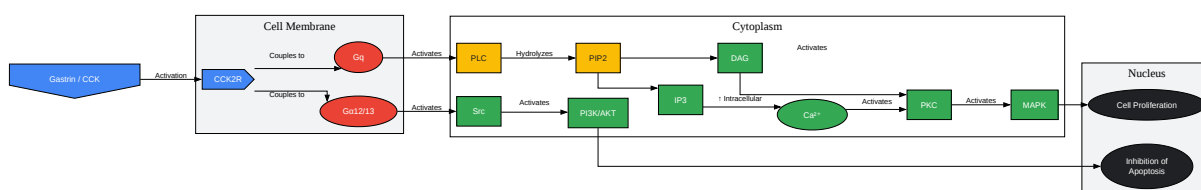
This protocol outlines the key steps for staining cells for CCK2R.

- **Fixation:** Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[\[4\]](#)
- **Washing:** Wash the cells three times with 1X PBS for 5 minutes each.
- **Permeabilization:** If the target epitope is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[\[1\]](#)
- **Washing:** Wash the cells three times with 1X PBS for 5 minutes each.
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[\[5\]](#)
- **Primary Antibody Incubation:** Dilute the **GV150013X** primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with 1X PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

- Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
- Counterstaining (Optional): To visualize nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
- Washing: Wash the cells twice with 1X PBS.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizations

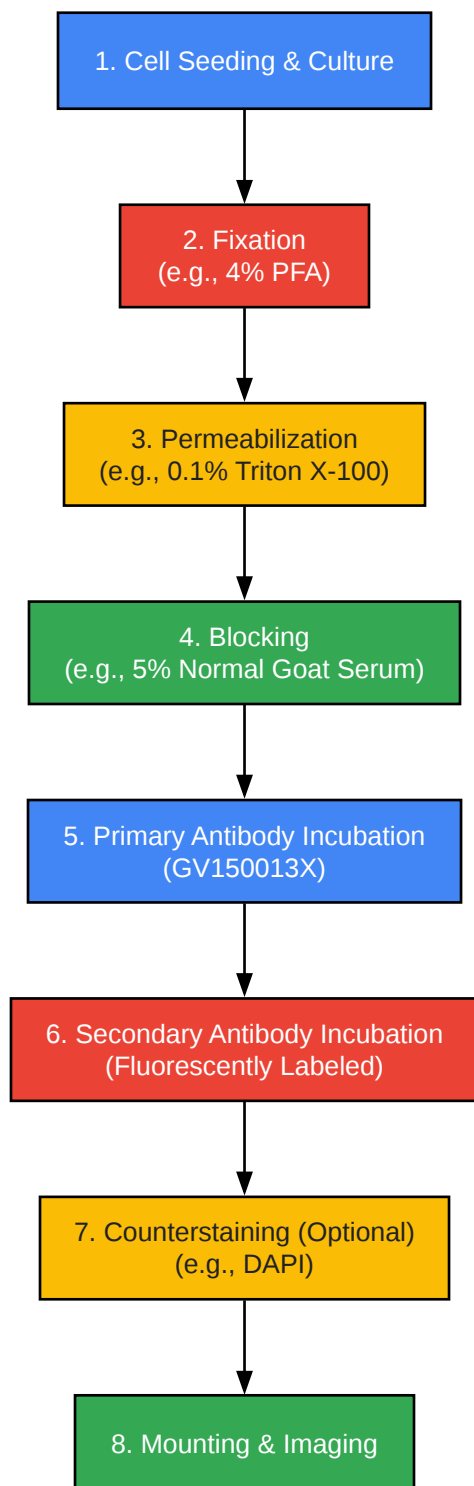
CCK2R Signaling Pathway



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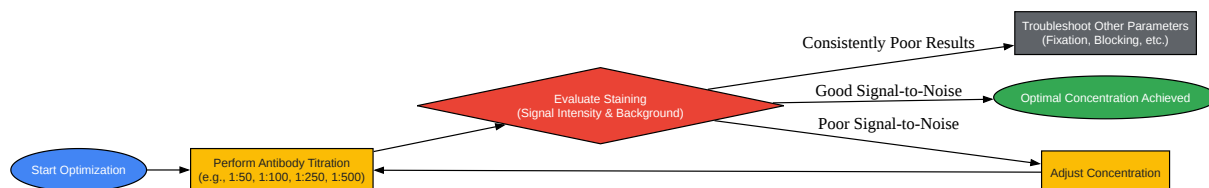
Caption: CCK2R signaling cascade leading to cell proliferation and inhibition of apoptosis.[6][7]

Immunofluorescence Experimental Workflow

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Caption: Step-by-step workflow for immunofluorescence staining of CCK2R.

Logical Relationship: Antibody Optimization



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Caption: Decision-making process for optimizing primary antibody concentration.

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